molecular formula C13H17F2NO B1398989 N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine CAS No. 1273723-91-3

N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine

Cat. No. B1398989
CAS RN: 1273723-91-3
M. Wt: 241.28 g/mol
InChI Key: SGZNGSVMUMRJAO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine” consists of a cyclobutanamine ring attached to a difluoromethoxyphenyl group via an ethyl linker. The InChI code for this compound is 1S/C13H19F2NO/c1-3-4-8-16-10 (2)11-6-5-7-12 (9-11)17-13 (14)15/h5-7,9-10,13,16H,3-4,8H2,1-2H3 .

Scientific Research Applications

Molecular Structure and Interactions

  • Molecular Structure Analysis : The structural analysis of similar cyclobutane derivatives reveals interesting molecular features. For instance, a compound with a cyclobutane ring was found to be puckered with specific dihedral angles, and molecular interactions like O-H...O and C-H...π(benzene) were noted to form two-dimensional networks (Dinçer et al., 2004).

Polymerization and Material Synthesis

  • Free Radical Polymerization : Cyclobutanecarboxylates, a group related to the compound , have been used in free radical polymerization. These compounds show behaviors similar to their vinyl counterparts, demonstrating potential in material synthesis and polymer science (Drujon et al., 1993).

Crystallography and Drug Design

  • Crystallographic Insights for Drug Design : The detailed crystallographic study of cyclobutane derivatives, including analysis of their ring puckering and molecular configurations, can provide valuable insights for drug design and development (Dinçer et al., 2005).

Photochemical Properties

  • Photodimerization Studies : Studies on the photodimerization of cyclobutane derivatives have shown how these compounds react under specific conditions to form different types of derivatives, which is significant for understanding photochemical properties in chemical synthesis (Hasegawa et al., 1985).

properties

IUPAC Name

N-[1-[3-(difluoromethoxy)phenyl]ethyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-9(16-11-5-3-6-11)10-4-2-7-12(8-10)17-13(14)15/h2,4,7-9,11,13,16H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZNGSVMUMRJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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